Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound featuring a fused pyrrolo-thiazole core with ester functional groups. Its structure includes a 4-methylphenyl substituent at position 5 and two methyl ester groups at positions 6 and 5. The compound’s InChIKey (VSJXHGDTDJNQEZ-UHFFFAOYSA-N) and CAS number (591226-59-4) confirm its unique identity . It is primarily used in medicinal chemistry research, particularly in the development of enzyme inhibitors or antimicrobial agents due to its rigid bicyclic framework and electron-rich substituents.
Properties
IUPAC Name |
dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-10-4-6-11(7-5-10)15-14(17(20)24-3)13(16(19)23-2)12-8-25(21,22)9-18(12)15/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHRDTIQKFHDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)(=O)C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with thiosemicarbazide can form an intermediate, which upon cyclization with dimethyl acetylenedicarboxylate, yields the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its interaction with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally analogous derivatives. Data are compiled from synthetic, physicochemical, and bioactivity studies.
Key Findings:
Substituent Effects on Bioactivity: The 4-methylphenyl group in the target compound provides moderate steric bulk, balancing lipophilicity and solubility. Fluorine substitution (e.g., 4-fluorophenyl) enhances electronegativity and metabolic stability, making derivatives more resistant to oxidative degradation .
Functional Group Modifications :
- Replacing methyl esters with carboxylic acids (e.g., CAS 860609-33-2) significantly increases polarity, improving aqueous solubility but reducing membrane permeability .
- Ethyl esters in imidazo-pyridine derivatives (e.g., compound 1l) extend the π-conjugated system, enabling interactions with aromatic residues in enzymes like 14-α-demethylase .
Structural Rigidity vs. Flexibility :
- The pyrrolo-thiazole core in the target compound imposes structural rigidity, favoring selective interactions with rigid binding pockets. In contrast, tetrahydroimidazo-pyridine derivatives (e.g., 2d) exhibit partial flexibility, accommodating conformational changes in enzymes .
Biological Activity
Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H14N2O4S
- Molecular Weight : 318.35 g/mol
The structure consists of a pyrrolo-thiazole framework with two carboxylate ester groups and a 4-methylphenyl substituent. This unique arrangement may contribute to its biological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. The compound exhibited significant inhibition against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 25 |
| Candida albicans | 12 | 100 |
These results suggest that the compound has promising potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have also explored the anticancer effects of this compound on various cancer cell lines. The findings indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 30 | Caspase-3 activation |
| MCF-7 (breast cancer) | 25 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 35 | Induction of oxidative stress |
The compound's ability to induce apoptosis and disrupt the cell cycle highlights its potential as a therapeutic agent in cancer treatment.
Case Studies
One notable study involved the synthesis and biological evaluation of this compound in a series of experiments aimed at assessing its pharmacological profile. The study utilized various assays to determine cytotoxicity and selectivity towards cancer cells compared to normal cells.
Study Findings
- The compound demonstrated selective toxicity towards cancer cells with minimal effects on normal fibroblasts.
- Mechanistic studies revealed that it modulates key signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
